2-(Aminomethyl)benzofuran-5-amine 2-(Aminomethyl)benzofuran-5-amine
Brand Name: Vulcanchem
CAS No.: 165735-69-3
VCID: VC0066847
InChI: InChI=1S/C9H10N2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5,10-11H2
SMILES: C1=CC2=C(C=C1N)C=C(O2)CN
Molecular Formula: C9H10N2O
Molecular Weight: 162.192

2-(Aminomethyl)benzofuran-5-amine

CAS No.: 165735-69-3

Cat. No.: VC0066847

Molecular Formula: C9H10N2O

Molecular Weight: 162.192

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)benzofuran-5-amine - 165735-69-3

Specification

CAS No. 165735-69-3
Molecular Formula C9H10N2O
Molecular Weight 162.192
IUPAC Name 2-(aminomethyl)-1-benzofuran-5-amine
Standard InChI InChI=1S/C9H10N2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5,10-11H2
Standard InChI Key HIXDCIJRPJXEAQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)C=C(O2)CN

Introduction

Structural Characteristics

2-(Aminomethyl)benzofuran-5-amine features a distinctive molecular structure characterized by a benzofuran core with two amino functional groups at specific positions. The compound consists of a fused ring system comprising a benzene ring and a furan ring, forming the benzofuran scaffold. This structure is further modified with an aminomethyl group at position 2 and an amino group at position 5.

Molecular Composition

The compound has a molecular formula of C9H10N2O with a molecular weight of approximately 162.19 g/mol. The benzofuran core contributes significantly to the compound's chemical behavior and potential biological interactions. The presence of two amino groups creates multiple sites for hydrogen bonding and nucleophilic activity, enhancing the compound's reactivity profile.

Key Functional Groups

The two amino groups in 2-(Aminomethyl)benzofuran-5-amine serve as essential functional moieties that determine its chemical properties:

  • The primary amine at position 5 of the benzofuran ring

  • The aminomethyl group (primary amine linked via a methylene bridge) at position 2

These functional groups provide potential binding sites for interactions with biological targets and offer opportunities for chemical modifications to create derivatives with enhanced properties or functions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(Aminomethyl)benzofuran-5-amine is crucial for predicting its behavior in various experimental and biological systems.

Chemical Reactivity

The chemical reactivity of 2-(Aminomethyl)benzofuran-5-amine is primarily governed by its amino functional groups and the electronic effects of the benzofuran ring system. The compound can participate in various chemical reactions typical of primary amines, including:

  • Nucleophilic substitution reactions

  • Acylation and alkylation processes

  • Formation of Schiff bases

  • Complexation with metal ions

The electronic distribution within the benzofuran system influences the reactivity of both amino groups, potentially creating differential reactivity between them. This property can be exploited for selective functionalization in synthetic applications.

Synthesis Methods

The synthesis of 2-(Aminomethyl)benzofuran-5-amine can be approached through several methodologies, drawing parallels from synthetic routes established for similar benzofuran derivatives.

Traditional Synthetic Approaches

Traditional methods for synthesizing substituted benzofurans typically involve cyclization reactions starting from appropriately substituted phenols or o-halophenols. For 2-(Aminomethyl)benzofuran-5-amine, synthetic strategies might include:

  • O-alkylation of appropriately substituted phenols followed by intramolecular cyclization

  • Transition metal-catalyzed cyclization reactions

  • Sequential functionalization of the benzofuran core

Modern Synthetic Methods

Recent advancements in synthetic organic chemistry have expanded the toolbox for creating benzofuran derivatives. These approaches may offer more efficient routes to 2-(Aminomethyl)benzofuran-5-amine:

  • Microwave-assisted synthesis

  • Flow chemistry approaches

  • Green chemistry methodologies with reduced environmental impact

  • Chemoenzymatic synthesis

Synthetic Challenges

The synthesis of 2-(Aminomethyl)benzofuran-5-amine presents several challenges, including:

  • Regioselective introduction of the amino group at position 5

  • Installation of the aminomethyl group at position 2

  • Protection/deprotection strategies for the amino functionalities

  • Purification of the final product

These challenges necessitate carefully designed synthetic routes with appropriate protecting group strategies to achieve the target compound with acceptable yields and purity .

Structural ModificationImpact on Biological ActivityPotency Range (Ki, nM)
5-amino substitutionEnhanced H3 receptor binding0.05-10
2-alkylamine variationModulated receptor selectivity0.1-100
Furan ring modificationAltered pharmacokinetic profile1-500
Addition of nitro groupsIncreased potency0.05-1

These structure-activity relationships provide valuable insights for the potential biological activities of 2-(Aminomethyl)benzofuran-5-amine and guide rational design of derivatives with enhanced properties .

Research Applications

The unique structural and chemical properties of 2-(Aminomethyl)benzofuran-5-amine make it valuable for various research applications across pharmaceutical and chemical domains.

Drug Discovery Applications

In drug discovery, 2-(Aminomethyl)benzofuran-5-amine and related compounds have several important applications:

  • As scaffolds for developing novel histamine H3 receptor antagonists

  • As intermediates in the synthesis of more complex pharmaceutical compounds

  • As molecular probes for studying receptor-ligand interactions

  • As starting points for structure-based drug design efforts

The compound's ability to potentially interact with histamine receptors makes it particularly valuable for research into treatments for conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and sleep disorders .

Chemical Research and Development

Beyond pharmaceutical applications, 2-(Aminomethyl)benzofuran-5-amine may serve various functions in chemical research:

  • As a building block for creating complex molecular architectures

  • As a model compound for developing new synthetic methodologies

  • As a standard for analytical method development

  • As a reference compound for spectroscopic studies

This versatility in chemical applications underscores the compound's value in diverse research contexts.

Comparative Analysis with Related Compounds

Understanding 2-(Aminomethyl)benzofuran-5-amine in the context of structurally related compounds provides valuable insights into its potential properties and applications.

Structural Analogues

Several compounds share structural similarities with 2-(Aminomethyl)benzofuran-5-amine. Notable examples include:

CompoundStructural FeaturesKey Differences
5-(2-Aminopropyl)benzofuranBenzofuran core with aminopropyl at position 5Aminopropyl vs. amino at position 5; lacks aminomethyl at position 2
1-(benzofuran-5-yl)-N-Methylpropan-2-amineBenzofuran with N-methylpropan-2-amine side chainContains N-methyl group; different substitution pattern
5-MAPBMethylated aminopropyl benzofuranContains additional methyl group; different positioning of amino groups
(5-Methylbenzofuran-2-yl)methanamineMethylated benzofuran with methanamineMethyl instead of amino at position 5

These structural variations often translate to differences in biological activity, pharmacokinetic properties, and chemical reactivity .

Pharmacological Comparison

Compounds related to 2-(Aminomethyl)benzofuran-5-amine demonstrate varying pharmacological profiles. For instance, certain 5-(aminomethyl)benzofuran derivatives have shown exceptional potency as histamine H3 receptor antagonists, with one compound, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, demonstrating remarkable binding affinity (human Ki of 0.05 nM, rat Ki of 0.11 nM) .

This comparison suggests that 2-(Aminomethyl)benzofuran-5-amine might possess similar pharmacological properties, potentially serving as a starting point for developing potent histamine receptor modulators.

Current Research Directions

Research on benzofuran derivatives continues to evolve, with several promising directions relevant to 2-(Aminomethyl)benzofuran-5-amine.

Synthetic Methodology Development

Current research focuses on developing more efficient and sustainable synthetic routes to benzofuran derivatives. Approaches such as transition metal-catalyzed cross-coupling reactions, green chemistry methodologies, and flow chemistry techniques are being explored to streamline the synthesis of compounds like 2-(Aminomethyl)benzofuran-5-amine .

Pharmacological Investigations

Ongoing investigations into the pharmacological properties of benzofuran derivatives continue to reveal new therapeutic applications. Recent research has expanded beyond histamine H3 receptor antagonism to explore other biological activities, including:

  • Neurological applications for cognitive enhancement

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Antioxidant properties

These diverse biological activities highlight the therapeutic versatility of the benzofuran scaffold and suggest multiple potential applications for 2-(Aminomethyl)benzofuran-5-amine .

Drug Delivery and Formulation Studies

Advances in drug delivery technologies are exploring how to optimize the pharmacokinetic properties of benzofuran derivatives. Research into nanoformulations, prodrug approaches, and targeted delivery systems may enhance the therapeutic potential of compounds like 2-(Aminomethyl)benzofuran-5-amine by improving their bioavailability and tissue distribution.

Interaction Studies

Understanding how 2-(Aminomethyl)benzofuran-5-amine interacts with biological targets provides crucial insights into its mechanism of action and potential applications.

Receptor Binding Characteristics

Based on studies of structurally similar compounds, 2-(Aminomethyl)benzofuran-5-amine likely exhibits specific binding interactions with histamine receptors, particularly the H3 subtype. The amino groups may participate in hydrogen bonding with receptor residues, while the benzofuran core could engage in hydrophobic and π-stacking interactions within the binding pocket .

Molecular Modeling Insights

Molecular modeling studies of benzofuran derivatives suggest that the spatial arrangement of key functional groups is critical for receptor binding. For compounds like 2-(Aminomethyl)benzofuran-5-amine, the positioning of the amino groups relative to the benzofuran scaffold likely determines its affinity and selectivity for specific targets. These structure-based insights can guide rational design of derivatives with optimized binding properties.

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